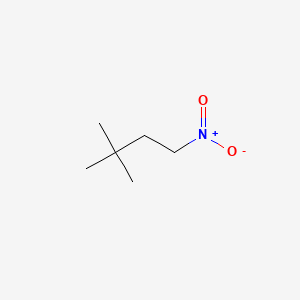
(2S)-2-aminopent-4-en-1-ol
Übersicht
Beschreibung
“(2S)-2-aminopent-4-en-1-ol” is a chemical compound with the CAS Number: 263870-93-5. It has a molecular weight of 101.15 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-2-amino-4-penten-1-ol. The InChI code for this compound is 1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m0/s1 .Physical And Chemical Properties Analysis
“(2S)-2-aminopent-4-en-1-ol” is a liquid at room temperature. It should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation of Functionalized β-Amino Acid Derivatives
Research by Kiss, L., Kardos, M., Vass, C., & Fülöp, F. (2018) emphasizes the role of metathesis reactions in synthesizing and transforming cyclic β-amino acids, which are crucial in drug research due to their biological relevance. The study provides insight into selective and stereocontrolled methodologies for creating densely functionalized derivatives, showcasing the versatility and efficiency of these processes for generating new molecular entities with potential pharmaceutical applications (Kiss et al., 2018).
Spin Label Amino Acid TOAC in Peptide Studies
Schreier, S., Bozelli, J. C., Jr., Marín, N., Vieira, R. F., & Nakaie, C. (2012) review the applications of the spin label amino acid TOAC in peptide research, highlighting its use in analyzing peptide secondary structure and interactions with membranes. TOAC's unique properties have facilitated advancements in understanding peptide behavior in biological systems, contributing significantly to peptide science (Schreier et al., 2012).
Biosensors for D-Amino Acids: Detection and Applications
The work of Rosini, E., D’Antona, P., & Pollegioni, L. (2020) focuses on biosensors for detecting D-amino acids, underscoring their importance in food safety, human health, and neurological research. Their review outlines the challenges in achieving selectivity and the potential of these biosensors to revolutionize the analysis of D-amino acids in various contexts (Rosini et al., 2020).
Highly Branched Polymers Based on Poly(amino acid)s
Thompson, M., & Scholz, C. (2021) explore the use of amino acids in creating highly branched polymers for biomedical applications. Their review compares different types of branched polymeric structures, such as dendrimers, and discusses their synthesis, potential uses as delivery vehicles for genes and drugs, and their promising applications in antiviral compounds (Thompson & Scholz, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-aminopent-4-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZXECFPTUZDMM-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-aminopent-4-en-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)


![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)









